Lipophilicity Advantage: LogP 3.70 vs. Linear-Alkyl and Unsubstituted-Thiophene Analogs
The target compound exhibits a computed LogP of 3.70, which is substantially higher than three closest in-class comparators: the propyl analog (LogP 2.97), the n-butyl analog (LogP 3.34–3.41), and the unsubstituted-thiophene analog (LogP 3.06) [1]. This 0.36–0.73 log unit increase is driven by the combination of the branched 3-methylbutyl chain and the 5-methyl substituent on the thiophene ring, which together add approximately one additional methylene equivalent of lipophilicity compared to the linear butyl variant [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.70 |
| Comparator Or Baseline | 1) Propyl analog (CAS 869941-79-7): LogP = 2.97; 2) n-Butyl analog (CAS 893611-64-8): LogP = 3.34–3.41; 3) Unsubstituted thiophene analog (CAS 95047-93-1): LogP = 3.06 |
| Quantified Difference | +0.73 log units vs. propyl; +0.29–0.36 vs. n-butyl; +0.64 vs. unsubstituted thiophene |
| Conditions | Computed LogP values from Fluorochem product datasheets (consistent computational method) and Chembase. |
Why This Matters
Higher LogP directly predicts longer reverse-phase HPLC retention, altered liquid-liquid extraction partitioning, and potentially enhanced membrane permeability of downstream products, making the target compound the preferred choice when increased lipophilicity is required without adding molecular weight via additional halogens or aryl rings.
- [1] Chembase. butyl[(5-methylthiophen-2-yl)methyl]amine (CAS 893611-64-8). LogP = 3.4142358. Available at: https://www.chembase.cn (Accessed 2026-05-01). View Source
